1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a chromatographic method was designed for the simultaneous analysis of dimenhydrinate, cinnarizine, and their toxic impurities, where [1-(diphenylmethyl)piperazine] (DPP) was reported to be the most toxic impurity for dimenhydrinate .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a study on selective hydrogen transfer in N-(diphenylmethyl)-1-phenylethan-1-imine was conducted . The study used different near-neutral solvents and various chiral metal complex catalysts to carry out photoinduced C=N double bond transfer in the substrate under irradiation .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, diisocyanates, which have a similar structure, have been analyzed for their physical-chemical properties such as density, hydrophobicity, physical state, and vapor pressure .Future Directions
The future directions for the study of this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, chemistry, and materials science could be explored. For instance, the future of clotrimazole, a pharmaceutical compound, was discussed in terms of its potential further development as a chemotherapeutic agent .
Properties
IUPAC Name |
1-benzhydryl-N,3-dimethylazetidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-18(19-2)13-20(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17,19H,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQXRYTXOATJFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435753 |
Source
|
Record name | 1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133891-60-8 |
Source
|
Record name | 1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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